molecular formula C6H14O3S B1617294 Pentan-3-yl methanesulfonate CAS No. 4358-72-9

Pentan-3-yl methanesulfonate

Cat. No. B1617294
M. Wt: 166.24 g/mol
InChI Key: XLYNHFAHRAJPOM-UHFFFAOYSA-N
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Patent
US06518048B2

Procedure details

To a colorless solution of 88.15 g 3-pentanol (1.0 mol) in 150 ml pyridine were added under stirring at 0° C. 126.0 g methanesulfonyl chloride (1.1 mol) over 1 h. After warming up (15 min.) and stirring at room temperature for 1 h, 50 ml deionized water were added all at once and stirring at room temperature was continued for 1 h. The reaction mixture was diluted with 500 ml ethyl acetate and washed with 800 ml 1N HCl and 250 ml 10% brine. Both aqueous layers were extracted sequentially with 250 ml ethyl acetate. After drying the combined organic layers over ca. 20 g Na2SO4, the solvent was removed on the rotary evaporator (50° C./≧1 mbar) affording 154.4 g (92.9%) yellow, oily title product, which could be used in the next step without purification.
Quantity
88.15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([OH:6])[CH2:4][CH3:5].[CH3:7][S:8](Cl)(=[O:10])=[O:9].O>N1C=CC=CC=1.C(OCC)(=O)C>[CH2:2]([CH:3]([O:6][S:8]([CH3:7])(=[O:10])=[O:9])[CH2:4][CH3:5])[CH3:1]

Inputs

Step One
Name
Quantity
88.15 g
Type
reactant
Smiles
CCC(CC)O
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
126 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After warming up (15 min.)
Duration
15 min
STIRRING
Type
STIRRING
Details
stirring at room temperature for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
were added all at once and
STIRRING
Type
STIRRING
Details
stirring at room temperature
WASH
Type
WASH
Details
washed with 800 ml 1N HCl and 250 ml 10% brine
EXTRACTION
Type
EXTRACTION
Details
Both aqueous layers were extracted sequentially with 250 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the combined organic layers over ca. 20 g Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was removed on the rotary evaporator (50° C./≧1 mbar)
CUSTOM
Type
CUSTOM
Details
affording 154.4 g (92.9%) yellow
CUSTOM
Type
CUSTOM
Details
oily title product, which could be used in the next step without purification

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C(CC)OS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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